molecular formula C19H15ClN4O3S B2492153 N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide CAS No. 954644-88-3

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide

Cat. No.: B2492153
CAS No.: 954644-88-3
M. Wt: 414.86
InChI Key: DRNJTQMUWVTJHY-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide is a synthetic organic compound featuring a central thiazole ring core, which is a privileged scaffold in medicinal chemistry. This molecule is characterized by its multiple carboxamide and acetamido functional groups, contributing to its potential for diverse molecular interactions. Thiazole-carboxamide derivatives are a significant area of investigation in pharmaceutical research. Compounds within this class have been identified as possessing notable antioxidant properties, with some derivatives demonstrating potent free radical scavenging activity in vitro . Furthermore, structural analogs have been studied for their neuroprotective potential, showing activity as negative allosteric modulators of AMPA receptors, which may be relevant for research into neurological conditions . The molecular architecture of this compound, which includes hydrogen bond donors and acceptors, suggests it may possess favorable drug-like properties, consistent with the adherence to Lipinski's Rule of Five observed in related thiazole-carboxamide derivatives . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in bio-screening assays to explore its mechanism of action and potential research applications. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11(25)21-14-3-2-4-15(9-14)22-18(27)16-10-28-19(23-16)24-17(26)12-5-7-13(20)8-6-12/h2-10H,1H3,(H,21,25)(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJTQMUWVTJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and acetylcholinesterase inhibitory activities, supported by data tables and relevant case studies.

Structure and Synthesis

The compound features a thiazole ring, which is known for its significant biological activity. The synthesis typically involves standard organic reactions such as the Knoevenagel condensation and various coupling reactions to form the thiazole moiety attached to the aromatic amide groups.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
1MCF-7 (Breast Cancer)1.98
2NCI-H460 (Lung)1.61
3SF-268 (CNS)2.30

These compounds demonstrate IC50 values lower than standard chemotherapeutics, indicating a strong potential for development as anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been investigated. In one study, a related compound exhibited significant anti-inflammatory effects at a dosage of 50 mg/kg:

Compound Anti-inflammatory Activity (%) Dosage (mg/kg) Reference
438.3550

This suggests that modifications in the thiazole structure can enhance anti-inflammatory efficacy.

Acetylcholinesterase Inhibition

Thiazole derivatives are also recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds containing similar structural motifs have shown promising AChE inhibitory activity:

Compound IC50 (µM) Mechanism Reference
52.7Competitive inhibition
65.0Non-competitive inhibition

These findings suggest that this compound may be explored further for therapeutic applications in neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy Study
    A recent study evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines, demonstrating that modifications in substituents significantly impact biological activity. The study concluded that compounds with halogen substitutions on the phenyl group exhibited enhanced antitumor activity.
  • Anti-inflammatory Mechanism Investigation
    Another investigation focused on the anti-inflammatory mechanisms of thiazole derivatives, revealing that these compounds could modulate inflammatory cytokines and reduce oxidative stress in vitro.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that thiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, derivatives of thiazole have been synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 15 to 25 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)
Compound AStaphylococcus aureus20
Compound BE. coli18
Compound CCandida albicans22

Anticancer Activity

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide has been evaluated for its anticancer properties. Studies involving various cancer cell lines such as NCI-H460 (lung), MCF7 (breast), and SF-268 (CNS) have shown that thiazole derivatives can inhibit cancer cell proliferation effectively . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity Evaluation

Cell LineIC50 (µM)Activity Level
NCI-H4605High
MCF710Moderate
SF-2688High

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant inhibition of inflammation at doses of 50 mg/kg body weight . The results suggest that the thiazole framework contributes to the observed anti-inflammatory effects.

Table 3: Anti-inflammatory Activity Results

CompoundDose (mg/kg)Inhibition (%)
Thiazole Derivative A5044.44
Thiazole Derivative B5037.36

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry demonstrated that synthesized thiazole derivatives showed varying degrees of antimicrobial activity against a range of pathogens, emphasizing the potential use of these compounds in treating infections .
  • Anticancer Research : Another study explored the anticancer properties of thiazole derivatives using multiple cancer cell lines, highlighting their ability to induce apoptosis and inhibit cell growth effectively .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Core

Table 1: Key Structural Differences in Thiazole Derivatives
Compound Name 2-Position Substitution 4-Carboxamide Group Notable Features Purity (HPLC) Source
Target Compound 4-Chlorobenzamido 3-Acetamidophenyl Chlorine (electron-withdrawing), acetamido (H-bond donor) Not reported
Compound 31 () 3-Aminobenzamido 2-Benzoylphenyl Aromatic benzoyl group; aminobenzamido (polar) 99%
Compound 33 () 3-Azidobenzamido 2-Benzoylphenyl Azide (click chemistry potential) 98%
Compound 50 () 3,4,5-Trimethoxybenzamido Cyclohexyl-aminomethyl Trimethoxy (lipophilic), cyclohexyl (rigid) 99%
Acotiamide () 2-Hydroxy-4,5-dimethoxybenzamido Diisopropylaminoethyl Approved for functional dyspepsia; diisopropylamine (basic) Pharmacopeial standard

Key Observations :

  • Electron Effects: The target’s 4-chloro group enhances lipophilicity compared to polar substituents like 3-aminobenzamido (Compound 31) or azide (Compound 33).
  • Hydrogen Bonding: The 3-acetamidophenyl group may improve target binding compared to non-polar groups (e.g., cyclohexyl in Compound 50).

Key Observations :

  • Yield Challenges : Low yields in compounds like 35 (22%) suggest steric or electronic hindrance during coupling, which may also affect the target’s synthesis .
  • Purification : High-purity analogues (e.g., Compound 31 at 99%) indicate effective chromatographic methods (HPLC), which are critical for pharmacological evaluation .

Physicochemical and Inferred Bioactive Properties

  • Solubility : The acetamidophenyl group may improve aqueous solubility relative to hydrophobic substituents (e.g., 4,4-difluorocyclohexyl in Compound 53) .
  • Bioactivity : Analogues like Acotiamide (kinase modulation) and benzo[d]thiazole derivatives (anticancer activity) suggest the target could interact with enzymes or receptors via its thiazole-carboxamide scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including amidation and thiazole ring formation. Key steps include:

  • Amidation : Reacting 3-acetamidoaniline with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to form the benzamide intermediate.
  • Thiazole Formation : Condensation of the intermediate with thiazole-4-carboxylic acid derivatives using coupling reagents like HBTU or EDCI in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product (>95%).
    • Validation : Confirm structure via ¹H/¹³C NMR and LC-MS; monitor reaction progress via TLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : ¹H NMR (DMSO-d6) for aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10.2–10.8 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~470–480) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, UV detection at 254 nm) confirms purity ≥98% .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound in different cancer cell lines be resolved?

  • Troubleshooting Approach :

  • Dose-Response Validation : Test multiple concentrations (e.g., 1–100 µM) in triplicate across cell lines (e.g., MCF-7, HeLa, A549) to establish IC50 consistency .
  • Assay Controls : Include positive controls (e.g., doxorubicin) and verify cell viability via MTT and ATP-based assays .
  • Mechanistic Profiling : Compare apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) to identify lineage-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Formulation Methods :

  • Co-Solvents : Use DMSO/PEG-400 (10:90 v/v) for intraperitoneal administration .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ~150 nm, PDI <0.2) improve plasma stability .
  • Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Q. How does the compound’s thiazole-carboxamide scaffold influence its kinase inhibition selectivity?

  • Structure-Activity Relationship (SAR) :

  • Key Interactions : The 4-chlorobenzamido group binds ATP pockets in kinases (e.g., CK1δ/ε), while the thiazole ring stabilizes hydrophobic interactions .
  • Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., GSK-3β, CDK2) .
  • Crystallography : Co-crystal structures (PDB) with CK1δ confirm hydrogen bonding to Val83 and π-π stacking with Phe88 .

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